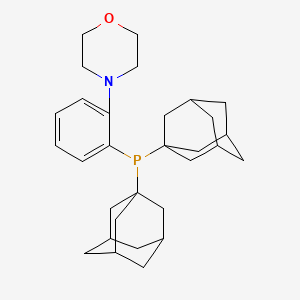

MorDalphos

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

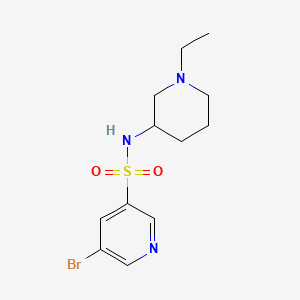

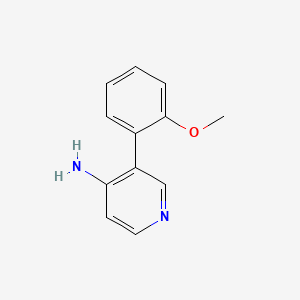

MorDalphos is an electronically rich, sterically hindered P, N-based ancillary ligand developed by the Stradiotto group . It can be used in the Buchwald-Hartwig Amination reaction, alkyne hydroamination, and monoarylation of compounds such as ammonia, hydrazine, and acetone .

Synthesis Analysis

MorDalphos Pd G3 is a third-generation (G3) Buchwald precatalyst. It is air, moisture, and thermally-stable and is highly soluble in a wide range of common organic solvents .Molecular Structure Analysis

The empirical formula of MorDalphos is C30H42NOP . Its molecular weight is 463.63 . The SMILES string representation isC1CN(CCO1)c2ccccc2P([C@@]34C[C@@H]5CC@@HC3)C4)[C@@]67C[C@@H]8CC@@HC6)C7 . Chemical Reactions Analysis

MorDalphos is used in palladium-catalyzed cross-coupling reactions . It has been used in the Buchwald-Hartwig Amination reaction, alkyne hydroamination, and monoarylation of compounds such as ammonia, hydrazine, and acetone .Physical And Chemical Properties Analysis

MorDalphos is a solid substance with a melting point of 219-224 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig Amination Reaction

Mor-DalPhos is utilized in the Buchwald-Hartwig Amination reaction, which is a method for forming carbon-nitrogen bonds. This reaction is significant in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Alkyne Hydroamination

This compound is also used in alkyne hydroamination processes. Hydroamination is the direct addition of an N-H bond across an unsaturated C-C bond, which is a straightforward method for the synthesis of amines .

Ammonia Coupling

Mor-DalPhos facilitates the ammonia coupling of a range of aryl chlorides and aryl tosylates, which is an important process in the production of amines .

Hydrazine Coupling

It can be used for cross-coupling with hydrazine, which is a valuable reagent in the synthesis of various chemical products .

Monoarylation of Ammonia and Acetone

Mor-DalPhos has been shown to be effective in the monoarylation of compounds such as ammonia and acetone, which are key steps in the production of various organic compounds .

Ligand Design for Catalysis

The development of backbone-modified Mor-DalPhos ligand variants has been explored for use in palladium-catalyzed C-N and C-C cross-coupling reactions, enhancing the efficiency and selectivity of these transformations .

Nickel-Catalyzed C–O Cross-Coupling

DalPhos ligands, including Mor-DalPhos, have been applied in nickel-catalyzed C–O cross-coupling reactions, which are important for creating complex molecules such as natural products and active pharmaceutical ingredients (APIs) .

Eigenschaften

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRRSUORFMQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676758 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine | |

CAS RN |

1237588-12-3 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)